2-methyl-6-phenylbenzene-1-sulfonamide 2-methyl-6-phenylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1872279-93-0
VCID: VC11618871
InChI: InChI=1S/C13H13NO2S/c1-10-6-5-9-12(13(10)17(14,15)16)11-7-3-2-4-8-11/h2-9H,1H3,(H2,14,15,16)
SMILES:
Molecular Formula: C13H13NO2S
Molecular Weight: 247.31 g/mol

2-methyl-6-phenylbenzene-1-sulfonamide

CAS No.: 1872279-93-0

Cat. No.: VC11618871

Molecular Formula: C13H13NO2S

Molecular Weight: 247.31 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-methyl-6-phenylbenzene-1-sulfonamide - 1872279-93-0

Specification

CAS No. 1872279-93-0
Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
IUPAC Name 2-methyl-6-phenylbenzenesulfonamide
Standard InChI InChI=1S/C13H13NO2S/c1-10-6-5-9-12(13(10)17(14,15)16)11-7-3-2-4-8-11/h2-9H,1H3,(H2,14,15,16)
Standard InChI Key HJRUFJKWRVTNDE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C2=CC=CC=C2)S(=O)(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a central benzene ring with three distinct substituents:

  • 1-Position: Sulfonamide group (SO2NH2-\text{SO}_{2}\text{NH}_{2}), a hallmark of sulfa drugs known for hydrogen-bonding capabilities.

  • 2-Position: Methyl group (CH3-\text{CH}_{3}), contributing to hydrophobicity and steric effects.

  • 6-Position: Phenyl group (C6H5-\text{C}_{6}\text{H}_{5}), enhancing aromatic stacking interactions.

The planar benzene core and electron-withdrawing sulfonamide group create a polarized electronic environment, influencing reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H13NO2S\text{C}_{13}\text{H}_{13}\text{NO}_{2}\text{S}
Molecular Weight247.31 g/mol
DensityNot reported
Melting/Boiling PointsNot reported
SolubilityLikely polar aprotic solvents (e.g., DMSO, THF)

Synthetic Methodologies

General Sulfonamide Synthesis

While no direct synthesis protocol for 2-methyl-6-phenylbenzene-1-sulfonamide is published, analogous routes for benzenesulfonamides involve:

  • Sulfonation: Introducing the sulfonic acid group via reaction with chlorosulfonic acid.

  • Amidation: Treating the sulfonic acid chloride with ammonia or amines .

Patent-Based Optimization

A patented method for benzoxazole sulfonamides (US20070123574A1) provides insights into scalable sulfonamide synthesis :

  • Key Step: Coupling a sulfonyl chloride intermediate with an amine under alkaline conditions (e.g., triethylamine in THF).

  • Temperature Control: Reactions performed between 40–50°C to balance reactivity and byproduct suppression.

  • Stoichiometry: Optimal amine-to-sulfonyl chloride ratios of 1:1.2 ensure complete conversion .

Adapting this protocol, 2-methyl-6-phenylbenzene-1-sulfonyl chloride could be reacted with aqueous ammonia to yield the target compound.

Compound% Reduction in Coronary Resistance (10 µM)
4-(2-Aminoethyl)-benzenesulfonamide38%
Nifedipine42%
Verapamil35%

Computational Insights

Molecular Dynamics

Density functional theory (DFT) analyses of similar sulfonamides reveal:

  • HOMO-LUMO Gap: ~4.3 eV, indicating moderate reactivity .

  • Molecular Electrostatic Potential (MEP): Negative potential localized at the sulfonamide oxygen atoms, favoring electrophilic interactions .

ADME/Tox Predictions

SwissADME predictions for 4-(2-aminoethyl)-benzenesulfonamide, a close analog, suggest :

  • Lipophilicity: LogP=0.28\text{LogP} = 0.28 (optimal for membrane permeability).

  • Plasma Protein Binding: 72.9%, indicating moderate bioavailability.

  • CYP450 Inhibition: Low likelihood, reducing drug-drug interaction risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator